

An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane

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Compound of Interest

Compound Name: (2-Fluorophenyl)trimethylsilane

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **(2-Fluorophenyl)trimethylsilane** (CAS No. 1842-26-8). Aimed at researchers, scientists, and professionals in drug development, this document delves into the core properties of this organosilicon compound, including its physicochemical parameters, spectral data, synthesis, and reactivity. The guide also outlines detailed experimental protocols for its characterization and provides essential safety and handling information. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior, supported by authoritative references.

Introduction: The Significance of Fluorinated Arylsilanes

(2-Fluorophenyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl moiety.^[1] The strategic placement of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable reagent and intermediate in organic synthesis.^[1] Arylsilanes, in general, serve as versatile building blocks, participating in a wide array of chemical transformations. The presence of the fluorine substituent can enhance the compound's stability, modulate its polarity, and direct the regioselectivity of certain reactions.^[1] This guide aims to provide a detailed exploration of its physical characteristics, supported by experimental data and established scientific literature, to empower researchers in leveraging its unique properties.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. The key physicochemical parameters of **(2-Fluorophenyl)trimethylsilane** are summarized below.

Property	Value	Source(s)
CAS Number	1842-26-8	[2][3][4]
Molecular Formula	C ₉ H ₁₃ FSi	[2][3][4]
Molecular Weight	168.28 g/mol	[1][2][4]
Appearance	Colorless to yellow oil/liquid	[3][4]
Boiling Point	167-168 °C (at atmospheric pressure)	[2]
63 °C (at 15 Torr)	[3]	
Density	0.963 g/cm ³	[2]
Purity	Typically ≥95%	[4][5]

These properties are crucial for designing reaction conditions, purification procedures (such as distillation), and for accurate stoichiometric calculations. The compound's liquid state at room temperature and moderate boiling point facilitate its handling and use in a variety of solvent systems.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for **(2-Fluorophenyl)trimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons and the aromatic protons of the fluorophenyl group. The trimethylsilyl group will appear as a sharp singlet, typically integrating to nine protons. The aromatic protons will exhibit a more complex multiplet pattern due to both proton-proton and proton-fluorine coupling.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons of the trimethylsilyl group and the carbons of the fluorophenyl ring. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). For instance, in a related compound, (2-(3-fluorophenyl)ethynyl)trimethylsilane, significant C-F coupling constants are observed.[\[6\]](#)
- ^{29}Si NMR: Silicon NMR can provide direct information about the silicon environment.
- ^{19}F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom in **(2-Fluorophenyl)trimethylsilane**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of **(2-Fluorophenyl)trimethylsilane** will exhibit absorptions corresponding to:

- Si-C stretching vibrations: Strong bands are typically observed for the Si-(CH₃)₃ group. For example, in trimethyl(phenyl)silane, these appear around 840 cm⁻¹ and 755 cm⁻¹, with a deformation vibration at 1250 cm⁻¹.[\[7\]](#)
- Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.[\[8\]](#)
- Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
- C-F stretching: A strong absorption band, typically in the 1300-1000 cm⁻¹ region, indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound and its fragments. In the electron ionization (EI) mass spectrum of **(2-Fluorophenyl)trimethylsilane**, the molecular ion peak (M^+) would be expected at an m/z corresponding to its molecular weight (168.28). Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group ($M-15$) or the entire trimethylsilyl group.

Synthesis and Reactivity

(2-Fluorophenyl)trimethylsilane is a valuable synthetic intermediate. Understanding its synthesis and reactivity is key to its effective utilization.

Synthetic Routes

While specific, detailed synthetic procedures for **(2-Fluorophenyl)trimethylsilane** are not extensively documented in the provided search results, general methods for the synthesis of arylsilanes can be inferred. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a silyl halide.

Conceptual Synthetic Workflow:



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Caption: Conceptual workflow for the synthesis of **(2-Fluorophenyl)trimethylsilane**.

Step-by-Step Conceptual Protocol:

- **Grignard Reagent Formation:** To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-fluorobromobenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, and maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

- **Silylation:** The resulting Grignard reagent, (2-fluorophenyl)magnesium bromide, is cooled to a lower temperature (e.g., 0 °C). A solution of trimethylchlorosilane in anhydrous THF is then added dropwise.
- **Workup and Purification:** After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure **(2-Fluorophenyl)trimethylsilane**.

Reactivity and Applications

(2-Fluorophenyl)trimethylsilane serves as a precursor to other valuable compounds and participates in various chemical transformations.

- **Protodesilylation:** The trimethylsilyl group can be cleaved under acidic or basic conditions to yield 2-fluorobenzene. This reactivity makes the trimethylsilyl group a useful protecting group for an aromatic position.
- **Ipso-Substitution:** The C-Si bond can be cleaved and replaced by other functional groups. For example, arylsilanes can undergo halogenation to introduce a halogen at the position formerly occupied by the silyl group.
- **Cross-Coupling Reactions:** Arylsilanes are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.

Reaction Scheme Visualization:

Caption: Key reactions of **(2-Fluorophenyl)trimethylsilane**.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **(2-Fluorophenyl)trimethylsilane**.

- General Precautions: Handling should be performed in a well-ventilated area, preferably in a chemical fume hood.[9] Wear suitable protective equipment, including gloves, safety goggles, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]
- Fire Hazards: While specific flammability data for **(2-Fluorophenyl)trimethylsilane** is not detailed, related organosilane compounds can be flammable.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof equipment where necessary.[9] In case of fire, use dry chemical, dry sand, or alcohol-resistant foam to extinguish.[10][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Some sources recommend storage under an inert gas atmosphere.[9] For long-term storage, refrigeration may be recommended.[3][5]
- Incompatibilities: Avoid contact with strong oxidizing agents and water, as some organosilanes can react with moisture.[11]

Conclusion

(2-Fluorophenyl)trimethylsilane is a versatile organosilicon compound with a unique combination of properties conferred by the trimethylsilyl group and the fluorine substituent. Its well-defined physical characteristics and predictable reactivity make it a valuable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of its key attributes, from its fundamental physical constants to its spectroscopic signature and synthetic utility. By understanding these core characteristics, researchers can confidently and safely incorporate **(2-Fluorophenyl)trimethylsilane** into their synthetic strategies to access novel molecules for a range of applications, including drug discovery and materials science.

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